Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate
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Overview
Description
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-d]imidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrrole: A five-membered heterocyclic compound with one nitrogen atom.
Thiazole: A five-membered heterocyclic compound with one sulfur and one nitrogen atom
Uniqueness
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its combined structural features of pyrrole and imidazole rings, along with a methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
methyl 1-methyl-2-methylsulfanyl-2H-pyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2S/c1-12-6-4-5(8(13)14-2)10-7(6)11-9(12)15-3/h4,9H,1-3H3 |
InChI Key |
HKSHUTGYRUQRRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N=C2C1=CC(=N2)C(=O)OC)SC |
Origin of Product |
United States |
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